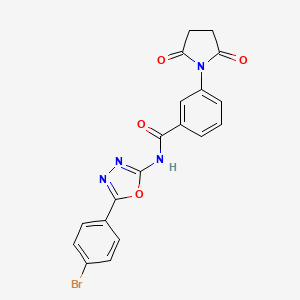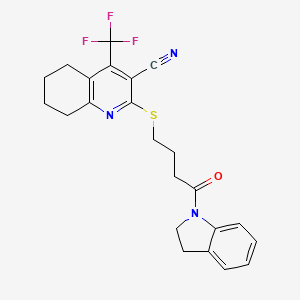![molecular formula C15H16ClN5O B2495958 N-[2-(2-Chlorophenyl)-2-methoxyethyl]-9-methylpurin-6-amine CAS No. 2380034-74-0](/img/structure/B2495958.png)
N-[2-(2-Chlorophenyl)-2-methoxyethyl]-9-methylpurin-6-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(2-Chlorophenyl)-2-methoxyethyl]-9-methylpurin-6-amine, also known as MRS 1754, is a selective antagonist for the Adenosine A2B receptor. This chemical compound has been widely used in scientific research to investigate the physiological and biochemical effects of Adenosine A2B receptor activation and inhibition.
Mécanisme D'action
N-[2-(2-Chlorophenyl)-2-methoxyethyl]-9-methylpurin-6-amine 1754 acts as a selective antagonist for Adenosine A2B receptor, which is a G protein-coupled receptor that is widely expressed in various tissues and cell types. Adenosine A2B receptor activation has been shown to induce various intracellular signaling pathways, including cyclic AMP (cAMP) and protein kinase A (PKA) signaling pathways. N-[2-(2-Chlorophenyl)-2-methoxyethyl]-9-methylpurin-6-amine 1754 blocks Adenosine A2B receptor-mediated cAMP and PKA signaling pathways, leading to the inhibition of downstream cellular responses.
Biochemical and Physiological Effects:
N-[2-(2-Chlorophenyl)-2-methoxyethyl]-9-methylpurin-6-amine 1754 has been shown to have various biochemical and physiological effects, depending on the tissue and cell types. In general, N-[2-(2-Chlorophenyl)-2-methoxyethyl]-9-methylpurin-6-amine 1754 inhibits Adenosine A2B receptor-mediated responses, such as cAMP accumulation, PKA activation, and intracellular calcium mobilization. Moreover, N-[2-(2-Chlorophenyl)-2-methoxyethyl]-9-methylpurin-6-amine 1754 has been demonstrated to reduce inflammation, airway hyperresponsiveness, and cancer cell growth and metastasis in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
N-[2-(2-Chlorophenyl)-2-methoxyethyl]-9-methylpurin-6-amine 1754 has several advantages for lab experiments, including its high selectivity and specificity for Adenosine A2B receptor, as well as its well-established synthesis and purification methods. However, N-[2-(2-Chlorophenyl)-2-methoxyethyl]-9-methylpurin-6-amine 1754 has some limitations, such as its low solubility in aqueous solutions and its potential off-target effects on other Adenosine receptor subtypes.
Orientations Futures
There are several future directions for the use of N-[2-(2-Chlorophenyl)-2-methoxyethyl]-9-methylpurin-6-amine 1754 in scientific research. One potential direction is to investigate the role of Adenosine A2B receptor in other pathological conditions, such as neurodegenerative diseases and metabolic disorders. Another direction is to develop more potent and selective Adenosine A2B receptor antagonists based on the chemical structure of N-[2-(2-Chlorophenyl)-2-methoxyethyl]-9-methylpurin-6-amine 1754. Moreover, the use of N-[2-(2-Chlorophenyl)-2-methoxyethyl]-9-methylpurin-6-amine 1754 in combination with other drugs or therapies may provide new insights into the treatment of various diseases.
Méthodes De Synthèse
The synthesis of N-[2-(2-Chlorophenyl)-2-methoxyethyl]-9-methylpurin-6-amine 1754 involves several chemical reactions, including the condensation of 2-chloroethylamine hydrochloride with 2-methoxyphenylacetic acid, followed by the reaction of the resulting intermediate with 9-methyladenine. The final product is obtained through purification and crystallization processes.
Applications De Recherche Scientifique
N-[2-(2-Chlorophenyl)-2-methoxyethyl]-9-methylpurin-6-amine 1754 has been widely used in scientific research to investigate the role of Adenosine A2B receptor in various physiological and pathological processes, such as inflammation, asthma, cancer, and cardiovascular diseases. The selective inhibition of Adenosine A2B receptor by N-[2-(2-Chlorophenyl)-2-methoxyethyl]-9-methylpurin-6-amine 1754 has been shown to reduce inflammation and airway hyperresponsiveness in animal models of asthma. Moreover, N-[2-(2-Chlorophenyl)-2-methoxyethyl]-9-methylpurin-6-amine 1754 has been demonstrated to inhibit the growth and metastasis of cancer cells by blocking Adenosine A2B receptor-mediated signaling pathways.
Propriétés
IUPAC Name |
N-[2-(2-chlorophenyl)-2-methoxyethyl]-9-methylpurin-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN5O/c1-21-9-20-13-14(18-8-19-15(13)21)17-7-12(22-2)10-5-3-4-6-11(10)16/h3-6,8-9,12H,7H2,1-2H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORWMNOJIICBYSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C(N=CN=C21)NCC(C3=CC=CC=C3Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(2-chlorophenyl)-2-methoxyethyl]-9-methyl-9H-purin-6-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2495875.png)
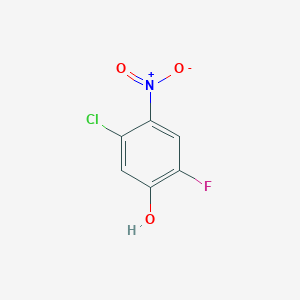

![(Z)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(4-methyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2495882.png)

![1-methyl-3-[(phenylsulfanyl)methyl]-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B2495886.png)
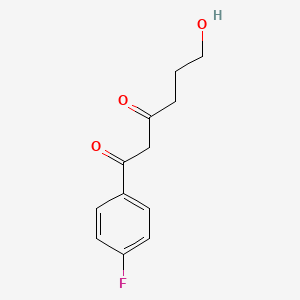


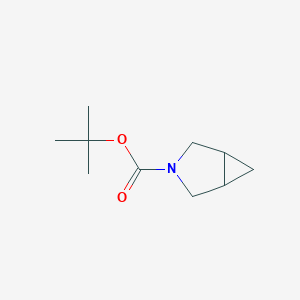
![3-[(3,4-Dimethoxyphenyl)amino]-6-(4-methoxybenzyl)-1,2,4-triazin-5-ol](/img/structure/B2495894.png)
![(1S,3R)-3-Acetyl-N-[4-fluoro-3-(prop-2-enoylamino)phenyl]-2,2-dimethylcyclobutane-1-carboxamide](/img/structure/B2495895.png)
